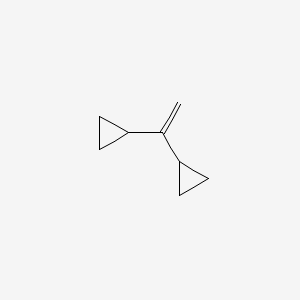

1,1-Dicyclopropylethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCSODBXHNSSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231624 | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-93-5 | |

| Record name | 1,1′-Ethenylidenebis[cyclopropane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Vinylidenebiscyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-vinylidenebiscyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dicyclopropylethylene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Challenge and Utility of a Strained Olefin

1,1-Dicyclopropylethylene stands as a fascinating molecular architecture, embodying the inherent strain of two cyclopropyl rings directly bonded to a single olefinic carbon. This unique structural motif imparts distinct physical and chemical properties, making it a valuable building block in organic synthesis and a point of interest in mechanistic studies. The high s-character of the cyclopropyl C-H bonds and the π-character of the C-C bonds influence the reactivity of the adjacent double bond, opening avenues for novel transformations. This guide, intended for the practicing chemist, provides a comprehensive overview of the synthesis and detailed characterization of this intriguing molecule. We will delve into the practicalities of its preparation via the Wittig reaction, offering a detailed protocol derived from established methodologies for sterically hindered ketones, and provide a thorough guide to its purification and spectroscopic identification.

Part 1: Strategic Synthesis of this compound

The construction of the this compound framework is most effectively achieved through olefination of a suitable carbonyl precursor, namely dicyclopropyl ketone. Among the arsenal of olefination methodologies, the Wittig reaction remains a robust and widely employed strategy for the conversion of ketones to alkenes[1][2][3].

The Wittig Reaction: A Cornerstone of Olefin Synthesis

The Wittig reaction utilizes a phosphorus ylide, a species with adjacent positive and negative charges, to react with a carbonyl compound, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable phosphine oxide byproduct, which drives the reaction forward[2]. For the synthesis of a terminal alkene like this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂).

Causality in Experimental Design: Overcoming Steric Hindrance

Dicyclopropyl ketone presents a degree of steric hindrance around the carbonyl group. This necessitates the use of a highly reactive, non-stabilized ylide and reaction conditions that favor its formation and subsequent reaction. The choice of a strong, non-nucleophilic base is critical for the efficient deprotonation of the phosphonium salt to generate the ylide[3][4]. Potassium tert-butoxide is an excellent choice for this purpose, offering high reactivity while minimizing side reactions[4]. Anhydrous and inert conditions are paramount to prevent quenching of the highly basic ylide.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Wittig olefination of sterically hindered ketones and should be performed by qualified personnel in a well-ventilated fume hood[4][5].

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Dicyclopropyl ketone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Step 1: Ylide Generation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature.

-

The mixture will develop a characteristic yellow-orange color, indicating the formation of the ylide. Stir the resulting ylide solution at room temperature for 1-2 hours.

Step 2: Olefination Reaction

-

Cool the freshly prepared ylide solution to 0 °C using an ice bath.

-

Dissolve dicyclopropyl ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent used in Step 1.

-

Slowly add the dicyclopropyl ketone solution to the ylide solution via a dropping funnel or syringe over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. This may take several hours to overnight.

Step 3: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part 2: Purification and Rigorous Characterization

The crude product will contain the desired this compound and the major byproduct, triphenylphosphine oxide. Purification is essential to obtain the product in high purity for subsequent applications.

Purification by Flash Column Chromatography

Flash column chromatography is an effective method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.

Procedure:

-

Prepare a silica gel column using a nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexanes:ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Characterization: A Spectroscopic Fingerprint

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Caption: Workflow for the characterization of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 822-93-5 | [6] |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| Boiling Point | 392.48 K (119.33 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons and the cyclopropyl protons. The two vinylic protons (=CH₂) should appear as a singlet in the olefinic region (around 4.5-5.0 ppm). The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.2-1.5 ppm) due to their unique chemical environment and spin-spin coupling. The methine protons of the cyclopropyl groups will be deshielded relative to the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The quaternary olefinic carbon (C=) is expected to have a chemical shift in the range of 140-150 ppm, while the terminal olefinic carbon (=CH₂) will appear around 100-110 ppm. The cyclopropyl methine carbons are anticipated in the range of 10-20 ppm, and the cyclopropyl methylene carbons will be found further upfield, typically between 0 and 10 ppm[7][8]. A signal for a deuterated analog has been reported, which can serve as a reference point[9].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C=C Stretch: A medium to weak absorption band is expected around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.

-

=C-H Stretch: A band of medium intensity should be observed just above 3000 cm⁻¹ (typically 3080-3140 cm⁻¹) for the stretching vibration of the vinylic C-H bonds.

-

Cyclopropyl C-H Stretch: Strong C-H stretching vibrations for the cyclopropyl rings are expected just below 3000 cm⁻¹.

-

Cyclopropyl Ring Vibrations: Characteristic absorptions for the cyclopropane ring (ring "breathing" and other deformations) are typically observed in the fingerprint region, often around 1020 cm⁻¹ and 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 108, corresponding to the molecular weight of C₈H₁₂.

-

Fragmentation: Common fragmentation pathways for alkenes include allylic cleavage. For this compound, fragmentation may involve the loss of a cyclopropyl radical to give a stable cyclopropyl-substituted allylic cation. Cleavage of the cyclopropyl rings themselves can also lead to characteristic fragment ions.

References

-

Cheméo. (2025). Cyclopropane, 1,1'-ethenylidenebis-. Retrieved from [Link]

-

Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Retrieved from [Link]

-

SpectraBase. (n.d.). (1,1-DICYCLOPROPYLMETHYLENE)-2-DEUTEROCYCLOPROPANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propene, 1,1-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclopropyl ethylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23510-65-8,Cyclopropane,1,1'-(1Z)-1,2-ethenediylbis-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of CLP.Cl (a), DIC-CLP (b) and DIC.Na (c). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-Dichloro-2,2-dicyclopropyl-3-phenyl-cyclopropane - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of samples in the region 1800-1700 cm-1 of (a) PP; (b) PLA. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethene, 1,1-dichloro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propene, 1,3-dichloro-, (E)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propene, 1,2-dichloro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclopropane, 1,1'-methylenebis-. Retrieved from [Link]

-

ResearchGate. (2025). A new method for the synthesis of 1,1-disubstituted cyclopropanes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0321713) [np-mrd.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemeo.com [chemeo.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

"physical and chemical properties of 1,1-dicyclopropylethylene"

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dicyclopropylethylene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a fascinating molecule at the intersection of strained-ring and olefin chemistry, presents a unique profile of physical properties and chemical reactivity. The presence of two cyclopropyl groups geminal to a carbon-carbon double bond imparts significant structural and electronic peculiarities. The inherent ring strain and the unique "bent bond" character of the cyclopropane rings allow for substantial electronic conjugation with the adjacent π-system, profoundly influencing its behavior in chemical transformations.[1] This guide provides a comprehensive exploration of the molecule's conformational landscape, spectroscopic signatures, and diverse reactivity, including its propensity for cycloaddition reactions, unique polymerization behavior, and intriguing rearrangements. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage the distinct characteristics of this versatile building block.

Molecular Structure and Conformational Analysis

This compound (CAS 822-93-5) is a hydrocarbon with the molecular formula C₈H₁₂.[2][3] Its structure is characterized by two cyclopropyl rings attached to a single carbon of an ethylene moiety.[1] This arrangement leads to a complex conformational landscape due to the rotation of the cyclopropyl groups relative to the plane of the double bond.

Infrared and Raman spectroscopic studies, supported by ab initio calculations, have identified two primary rotamers in fluid phases:[4]

-

Trans-gauche (C₁ symmetry): The most stable conformer, where one C-C bond of a cyclopropyl ring is trans to the ethylene C=C bond, and the other ring is rotated approximately 60°.

-

Gauche-gauche (C₂ symmetry): A less stable conformer where the two cyclopropyl rings are rotated oppositely by about 60° from the C=C bond.

The enthalpy difference between these conformers has been determined to be 146 ± 30 cm⁻¹ (1.75 ± 0.36 kJ·mol⁻¹), with the C₁ form being more stable.[4] At ambient temperature, it is estimated that the conformational mixture consists of approximately 75% of the C₁ form and 19% of the C₂ form.[4]

Caption: Molecular Structure of this compound.

Physical and Thermochemical Properties

The macroscopic properties of this compound are summarized below. The data is compiled from various chemical databases and literature sources.

| Property | Value | Unit | Source |

| Identifiers | |||

| Molecular Formula | C₈H₁₂ | [3] | |

| Molecular Weight | 108.18 | g/mol | [3] |

| CAS Number | 822-93-5 | [3] | |

| Physical Properties | |||

| Boiling Point (at 760 mmHg) | 128.57 (Cal.) | °C | [5] |

| Normal Boiling Point | 392.48 | K | [3] |

| Normal Melting Point | 200.08 | K | [3] |

| Density | 1.001 (Cal.) | g/cm³ | [5] |

| Refractive Index | 1.55 (Cal.) | [5] | |

| Flash Point | 12.64 (Cal.) | °C | [5] |

| Thermochemical Data | |||

| Enthalpy of Vaporization (ΔvapH°) | 32.64 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 10.16 | kJ/mol | [3] |

| Enthalpy of Formation (ΔfH°gas) | 52.79 | kJ/mol | [3] |

| Ionization Energy (IE) | 8.08 / 8.87 | eV | [3] |

| Proton Affinity (PAff) | 904.70 | kJ/mol | [3] |

| Gas Basicity (BasG) | 875.80 | kJ/mol | [2][3] |

| Solubility Properties | |||

| logP (Octanol/Water) | 2.363 | [3] | |

| Water Solubility (log₁₀WS) | -2.33 | mol/L | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides critical information for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its unique structure.

-

Cyclopropyl C-H Stretch: Bands appearing around 3070-3075 cm⁻¹ are characteristic of the C-H stretching vibrations within the strained cyclopropyl rings.[6]

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond is observed around 1650 cm⁻¹. This frequency is slightly lower than typical for a terminal alkene, which can be attributed to the conjugative effect of the cyclopropyl groups with the double bond.[6]

-

Cyclopropyl Ring Vibrations: Strong peaks in the region of 820-822 cm⁻¹ and around 1010-1012 cm⁻¹ are also characteristic of the cyclopropyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.

-

¹H NMR: The spectrum is relatively simple due to the molecule's symmetry. One would expect to see signals for the vinylic protons (=CH₂) as a singlet. The cyclopropyl protons would appear as complex multiplets in the upfield region (typically 0.2-1.0 ppm), characteristic of protons on a three-membered ring.

-

¹³C NMR: The spectrum would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclopropyl rings. The quaternary vinylic carbon would appear further downfield than the methylene vinylic carbon. The methine and methylene carbons of the cyclopropyl rings would appear at distinct upfield chemical shifts.

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of cyclopropyl or smaller alkyl fragments, as well as rearrangements characteristic of vinylcyclopropane systems.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the olefinic double bond and the adjacent strained rings. The cyclopropyl groups can stabilize an adjacent positive charge, favoring reactions that proceed through polar transition states or cationic intermediates.[7]

Cycloaddition Reactions

Cycloaddition is a key reaction class for this molecule, providing a pathway to complex cyclic systems.[8][9] The mechanism can be influenced by the reaction partner.

Caption: General workflow for [2+2] cycloaddition reactions.

-

Reaction with Tosyl Isocyanate: In ether at 0 °C, this compound reacts with tosyl isocyanate to yield a β-lactam product in 50% yield, a formal [2+2] cycloaddition.[7] This reaction proceeds via a polar transition state, stabilized by the cyclopropyl groups.[7]

-

Reaction with Tetracyanoethylene (TCNE): At 20 °C, reaction with TCNE affords a cyclobutane derivative.[7] The immediate formation of a blood-red color upon mixing the reactants in benzene indicates the formation of a π-complex prior to the cycloaddition.[7]

-

Simmons-Smith Reaction: Reaction with diiodomethane and a zinc-copper couple (CH₂I₂/Zn(Cu)) yields 1,1-dicyclopropylcyclopropane, demonstrating the reactivity of the double bond towards carbene addition.[7]

Polymerization

This compound can undergo polymerization through different mechanisms, leading to polymers with distinct structures.[6] The outcome is highly dependent on the choice of initiator, which dictates whether the cyclopropyl rings remain intact or undergo rearrangement.

Caption: Polymerization outcomes based on initiator type.

-

Cationic Polymerization: Using a cationic catalyst such as AlEtCl₂ at low temperatures (-35 to -100 °C) results in a rapid polymerization.[6] The resulting polymer is a white, brittle powder. Spectroscopic analysis (IR and NMR) indicates that the product is a mix of structures, containing approximately 70-75% unrearranged repeating units (with intact cyclopropyl rings) and 25-30% rearranged, ring-opened units.[6]

-

Radical Polymerization: In contrast, polymerization initiated by a free-radical source like azobisisobutyronitrile (AIBN) proceeds very slowly.[6] The product, typically a soft oligomer, consists of over 90% rearranged units, where one of the cyclopropyl rings has opened to form a double bond within the polymer backbone.[6] This significant structural difference highlights the distinct mechanistic pathways governed by cationic versus radical intermediates.

Reactions with Organometallics

The reaction of this compound with pentacarbonyliron (Fe(CO)₅) demonstrates a complex transformation involving both the olefin and the strained rings. The reaction leads to a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening, ultimately forming products such as 2-cyclopropylpenta-1,3-dienetricarbonyliron and 3-(1′-propenyl)-cyclohex-2-enonetricarbonyliron.[10][11]

Experimental Protocols & Methodologies

Conceptual Synthesis Workflow

While numerous suppliers offer this compound, a general synthetic approach can be envisioned from common starting materials. A plausible route involves the Wittig reaction or a related olefination protocol starting from dicyclopropyl ketone.

Protocol: Wittig Olefination

-

Phosphonium Salt Formation: Triphenylphosphine is reacted with a methyl halide (e.g., methyl iodide) to form methyltriphenylphosphonium iodide.

-

Ylide Generation: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous ether or THF solvent to generate the methylenetriphenylphosphorane ylide.

-

Olefination: The ylide is reacted in situ with dicyclopropyl ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.

-

Product Formation: The resulting betaine intermediate collapses via a four-membered oxaphosphetane ring to eliminate triphenylphosphine oxide and form the desired this compound.

-

Purification: The product is isolated from the reaction mixture and purified, typically by distillation, after aqueous workup to remove the triphenylphosphine oxide byproduct.

Protocol: Cationic Polymerization

Based on the procedure described by Pinazzi, C. et al.[6]

-

Setup: A reaction vessel is charged with dry methyl chloride as the solvent and cooled to the desired temperature (e.g., -100 °C) under an inert nitrogen atmosphere.

-

Monomer Addition: A solution of this compound in methyl chloride is added to the cooled solvent.

-

Initiation: A solution of the cationic catalyst, such as ethylaluminum dichloride (AlEtCl₂), is added to initiate the polymerization.

-

Reaction: The reaction is allowed to proceed for a set time, during which the polymer precipitates from the solution.

-

Termination & Isolation: The polymerization is quenched by the addition of a terminating agent like methanol. The precipitated polymer is then filtered, washed, and dried under vacuum to yield the final product.

Conclusion

This compound is a molecule of significant academic and synthetic interest. Its physical properties are dictated by a unique conformational balance, while its chemical reactivity is governed by the electronic contributions of its strained cyclopropyl rings. The ability to control its polymerization to yield materials with either intact or rearranged cyclic structures, coupled with its utility in cycloaddition and organometallic reactions, underscores its potential as a versatile precursor for the synthesis of complex molecules and novel polymers. A thorough understanding of its properties, as outlined in this guide, is essential for any scientist aiming to incorporate this unique olefin into advanced material or pharmaceutical development programs.

References

-

H. H. Wasserman, et al. (1970). Cycloadditions to this compound. Angewandte Chemie International Edition in English. [Link]

-

Pinazzi, C., et al. (1973). Radical Isomerization Polymerization of this compound. Journal of Polymer Science: Polymer Letters Edition. [Link]

-

Durig, J. R., et al. (2006). Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Cheméo. [Link]

-

Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. Cheméo. [Link]

-

Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening. RSC Publishing. [Link]

-

PubChem. (n.d.). Dicyclopropyl ethylene. National Center for Biotechnology Information. [Link]

-

Krapcho, A. P., & Waller, F. J. (1972). The Rearrangement of this compound. The Journal of Organic Chemistry. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS # 23154-08-7, 1,1'-(1,1-Ethenediyl)Dicyclopropane: more information. [chemblink.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,1-Dicyclopropylethylene

CAS Number: 822-93-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,1-dicyclopropylethylene, a unique and reactive olefin incorporating two highly strained cyclopropyl groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and potential applications of this intriguing molecule. The guide covers the chemical identity, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, reactivity profile, and essential safety and handling procedures. The inherent ring strain of the cyclopropyl moieties significantly influences the electronic and steric properties of the adjacent double bond, leading to a rich and diverse chemistry that holds promise for various synthetic applications.

Chemical Identity and Properties

This compound is a colorless liquid at room temperature. The presence of the two cyclopropyl groups geminal to the double bond imparts significant strain and unique reactivity to the molecule.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 822-93-5 | [1][2] |

| Molecular Formula | C₈H₁₂ | [1][2] |

| Molecular Weight | 108.18 g/mol | [1][2] |

| IUPAC Name | 1,1'-Ethenylidenebis(cyclopropane) | [1] |

| Synonyms | 1,1-Dicyclopropylethene, Ethylene, 1,1-dicyclopropyl- | [1][2] |

| Appearance | Colorless liquid | Inferred from properties of similar alkenes |

| Boiling Point | ~135-136 °C (estimated) |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Wittig reaction, utilizing dicyclopropyl ketone as the starting material.[3] This olefination reaction is highly reliable for converting ketones into alkenes.

Wittig Reaction Protocol

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Synthesis via Wittig Reaction

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) to the stirred suspension under a nitrogen atmosphere. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional hour.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons as a singlet in the olefinic region (around 4.5-5.0 ppm). The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 0.2-1.0 ppm) due to geminal and vicinal coupling.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary olefinic carbon, a signal for the terminal CH₂ olefinic carbon, and signals for the methine and methylene carbons of the cyclopropyl rings.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and analyzed.[1] Key vibrational modes include:

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3080 | C-H stretch (vinyl) | Medium |

| ~3005 | C-H stretch (cyclopropyl) | Medium |

| ~1630 | C=C stretch | Medium |

| ~1020 | Cyclopropyl ring breathing | Strong |

| ~890 | =CH₂ out-of-plane bend | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern would likely involve the loss of cyclopropyl radicals (M-41) and rearrangements characteristic of vinylcyclopropanes.

Reactivity and Potential Applications

The unique structure of this compound, featuring a strained olefin, makes it a versatile substrate for a variety of chemical transformations.

Cycloaddition Reactions

The electron-rich double bond of this compound readily participates in cycloaddition reactions. For instance, it reacts with tetracyanoethylene to form a cyclobutane derivative.

Rearrangement Reactions

Vinylcyclopropanes are known to undergo thermal and metal-catalyzed rearrangement reactions. This compound can undergo skeletal rearrangements under thermal conditions, leading to the formation of larger ring systems. These rearrangements are driven by the release of ring strain from the cyclopropyl groups.

Reaction with Metal Carbonyls

This compound reacts with pentacarbonyliron, leading to a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening to form complex organometallic structures.[4]

Caption: Reactivity profile of this compound.

Potential Applications

While specific industrial applications of this compound are not widely documented, its unique reactivity makes it a valuable building block in organic synthesis. The cyclopropyl moiety is a key structural feature in numerous biologically active molecules and pharmaceuticals.[5][6] The ability of this compound to undergo ring-opening and rearrangement reactions provides access to complex carbocyclic skeletons that are of interest in medicinal chemistry and natural product synthesis. Its derivatives could be explored for their potential as enzyme inhibitors, signaling pathway modulators, or as precursors to novel polymeric materials.[7]

Safety and Handling

As a strained and reactive olefin, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization or degradation, especially if stored for extended periods.

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a fascinating molecule with a rich chemical reactivity profile stemming from the presence of two strained cyclopropyl rings adjacent to a double bond. Its synthesis is readily achievable through the Wittig reaction, and its structure can be unequivocally confirmed by modern spectroscopic methods. The propensity of this compound to undergo cycloaddition and rearrangement reactions makes it a valuable synthon for the construction of complex molecular architectures. Further exploration of the chemistry of this compound is warranted and holds the potential for the development of novel synthetic methodologies and the discovery of new molecules with interesting biological or material properties.

References

-

Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5). Retrieved from [Link]

-

PubChem. (n.d.). 1,1'-Vinylidenebiscyclopropane. Retrieved from [Link]

- Ben-Shoshan, R., & Sarel, S. (1969). Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening.

- Abdel-Maksoud, M. S., et al. (2023).

- Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.

- Zhang, M., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 26(17), 5304.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Reaction of this compound with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of 1,1-dicyclopropylethylene"

An In-depth Spectroscopic Guide to 1,1-Dicyclopropylethylene

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 822-93-5), a unique olefinic hydrocarbon featuring two strained cyclopropyl rings attached to a single vinylic carbon. As a molecule of interest in studies of strain, electronic conjugation, and rearrangement reactions, a thorough understanding of its structural characterization is paramount. This document consolidates and interprets its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental considerations and spectral interpretation. This guide is intended for researchers in organic synthesis, physical organic chemistry, and materials science, providing the foundational data necessary for unambiguous identification and further investigation.

Molecular Structure and Conformational Landscape

This compound, with the molecular formula C₈H₁₂, possesses a structure where the π-system of a double bond is in direct conjugation with the "bent" sigma bonds of two cyclopropyl rings. This interaction is a key determinant of its chemical and physical properties.[1] The molecule is not rigid; rotation around the single bonds connecting the cyclopropyl groups to the vinyl carbon leads to different spatial arrangements, or conformers.

Detailed vibrational spectroscopy studies combined with ab initio calculations have identified two primary conformers present in fluid phases: a more stable trans-gauche (C₁) form and a slightly less stable gauche-gauche (C₂) form.[2] The energy difference is small, leading to a dynamic equilibrium at ambient temperatures. For the purposes of routine NMR and MS analysis, the spectra represent a population-weighted average of these rapidly interconverting conformers.

Caption: Atom numbering for NMR spectral assignments.

¹H NMR Data

The proton NMR spectrum is deceptively simple, showing three distinct groups of signals. The cyclopropyl protons appear in the highly shielded (upfield) region, a hallmark of these strained rings.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hᴬ | 4.61 | s (singlet) | 2H | =CH₂ (vinylidene protons) |

| Hᴮ | 1.35 | m (multiplet) | 2H | -CH- (methine protons) |

| Hᶜ | 0.51 | m (multiplet) | 8H | -CH₂- (methylene protons) |

Data acquired in CDCl₃ at 90 MHz. Source: Spectral Database for Organic Compounds (SDBS).[3]

Expertise & Causality:

-

Hᴬ (4.61 ppm): The two protons on the terminal carbon of the double bond (C¹) are chemically equivalent and show no coupling partners, hence they appear as a sharp singlet. Their chemical shift is typical for geminal vinylic protons.

-

Hᴮ (1.35 ppm): The two methine protons (on C³) are equivalent due to symmetry. They are coupled to the adjacent methylene protons (Hᶜ) on their respective rings, resulting in a complex multiplet.

-

Hᶜ (0.51 ppm): The eight methylene protons (four CH₂ groups on C⁴) are also equivalent. They are strongly coupled to the methine proton (Hᴮ) and to each other (geminal coupling), leading to a complex multiplet in the highly shielded region characteristic of cyclopropyl systems.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum confirms the presence of four unique carbon environments, consistent with the molecule's symmetry.

| Label | Chemical Shift (δ, ppm) | Assignment |

| C² | 150.3 | >C= (quaternary alkene carbon) |

| C¹ | 105.7 | =CH₂ (vinylidene carbon) |

| C³ | 15.6 | -CH- (methine carbon) |

| C⁴ | 5.5 | -CH₂- (methylene carbon) |

Data acquired in CDCl₃ at 22.5 MHz. Source: Spectral Database for Organic Compounds (SDBS).[3]

Expertise & Causality:

-

C² (150.3 ppm): The deshielded signal corresponds to the quaternary sp²-hybridized carbon, which is substituted with two electron-donating cyclopropyl groups.

-

C¹ (105.7 ppm): The other sp² carbon appears further upfield as it is a terminal CH₂ group.

-

C³ and C⁴ (15.6 and 5.5 ppm): These highly shielded signals are unequivocally assigned to the sp³ carbons of the cyclopropyl rings. The methine carbon (C³) is slightly more deshielded than the methylene carbons (C⁴).

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: EI-MS

-

Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: In the source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Summary and Fragmentation Pathway

The mass spectrum confirms the molecular weight and shows a logical fragmentation pattern dominated by the stability of the cyclopropylcarbinyl cation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | 35 | [C₈H₁₂]⁺• (Molecular Ion, M⁺•) |

| 93 | 65 | [M - CH₃]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 100 | [M - C₂H₅]⁺ or [M - CH₂=CH]⁺ |

| 67 | 95 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |

| 55 | 30 | [C₄H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |

Data Source: Spectral Database for Organic Compounds (SDBS).[3]

Authoritative Grounding & Interpretation:

-

Molecular Ion (m/z 108): The presence of a clear peak at m/z 108 confirms the molecular weight of this compound (108.18 g/mol ). [4]* Base Peak (m/z 79): The most abundant ion in the spectrum. Its formation is likely due to a rearrangement followed by the loss of an ethyl radical.

-

Key Fragmentation (m/z 67): A prominent peak results from the loss of a cyclopropyl radical (mass 41) from the molecular ion. This is a logical fragmentation pathway, leading to a resonance-stabilized cyclopropyl-substituted vinyl cation.

-

Fragment m/z 41: This common fragment corresponds to the stable cyclopropyl cation or its isomer, the allyl cation.

Integrated Spectroscopic Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound.

-

IR spectroscopy establishes the presence of the key functional groups: a gem-disubstituted alkene (C=C at ~1630 cm⁻¹, =CH₂ bend at ~890 cm⁻¹) and cyclopropyl rings (C-H stretch >3000 cm⁻¹, ring modes at ~1020 cm⁻¹).

-

NMR spectroscopy maps out the precise C-H framework. ¹H NMR confirms the 2:2:8 proton ratio of vinylidene, methine, and methylene groups, respectively, with the characteristic upfield shifts of the cyclopropyl protons. ¹³C NMR verifies the four unique carbon environments consistent with the molecule's symmetry.

-

Mass spectrometry confirms the molecular weight (M⁺• at m/z 108) and reveals a fragmentation pattern consistent with the proposed structure, notably the loss of a cyclopropyl radical to form a stable cation at m/z 67.

Together, these three pillars of spectroscopic analysis provide a self-validating system for the identification and characterization of this compound, equipping researchers with the foundational data needed for advanced applications.

References

-

Durig, J. R., et al. (2005). Conformational Stabilities of 1,1-Dicyclopropylethene Determined from Variable-Temperature Infrared Spectra of Xenon Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 109(18), 4037–4048. [Link]

-

Cheméo. (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1,1'-ethenylidenebis-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

DocBrown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved January 18, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). This compound (SDBS No. 3521). Spectral Database for Organic Compounds (SDBS). Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,1-Dicyclopropylethylene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,1-dicyclopropylethylene, a molecule of significant interest due to the unique electronic interactions between its strained cyclopropyl rings and the ethylenic π-system. This document synthesizes experimental data from gas-phase electron diffraction (GED) and spectroscopic studies with high-level ab initio computational results to offer a detailed understanding of its conformational preferences, geometric parameters, and the nuanced nature of its chemical bonds. Methodologies for its synthesis via the Wittig reaction and its characterization by nuclear magnetic resonance (NMR) and vibrational spectroscopy (IR and Raman) are also discussed, providing a holistic view for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Intrigue of Vicinal Cyclopropyl and Olefinic Systems

This compound, with the CAS number 822-93-5, presents a fascinating case study in molecular architecture and electronic structure. The direct attachment of two highly strained cyclopropyl rings to a single carbon of a double bond creates a system ripe for unique conjugative effects. The carbon-carbon bonds within a cyclopropane ring are not purely σ in character but possess significant π-character, often described as "bent bonds" in Walsh orbital theory.[1] This inherent electronic feature allows for conjugation with adjacent π-systems, profoundly influencing the molecule's conformation, reactivity, and spectroscopic properties.[1] Understanding these interactions is not merely an academic exercise; the cyclopropyl moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules, where its conformational rigidity and electronic properties can significantly impact pharmacological profiles. This guide aims to provide a deep dive into the structural peculiarities of this compound, offering field-proven insights for professionals engaged in molecular design and drug development.

Synthesis of this compound: A Methodological Overview

The most common and efficient laboratory synthesis of this compound is achieved through the Wittig reaction.[2][3][4] This powerful olefination method involves the reaction of an aldehyde or ketone with a phosphorus ylide. In this case, dicyclopropyl ketone serves as the carbonyl precursor and methylenetriphenylphosphorane is the Wittig reagent.

Synthesis of the Precursor: Dicyclopropyl Ketone

A robust synthesis of dicyclopropyl ketone is a prerequisite for the preparation of this compound. A well-established method involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent cyclization with sodium hydroxide.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

-

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a solution of sodium methoxide from 50 g of sodium and 600 ml of absolute methanol.

-

Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.

-

Acidification and Hydrolysis: After collecting the majority of the methanol, cool the residue and cautiously add 800 ml of concentrated hydrochloric acid with stirring. Heat the mixture under reflux for 20 minutes.

-

Cyclization: Cool the reaction mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 ml of water, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.

-

Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and distill the product. The yield of dicyclopropyl ketone is typically in the range of 52-55%.

The Wittig Olefination Step

The final step in the synthesis is the conversion of dicyclopropyl ketone to this compound using methylenetriphenylphosphorane. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium or potassium tert-butoxide.

Experimental Protocol: Wittig Reaction for this compound Synthesis

-

Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Addition of Base: Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the stirred suspension. The formation of the orange-red ylide will be observed.

-

Reaction with Dicyclopropyl Ketone: To the ylide solution, add a solution of dicyclopropyl ketone in anhydrous THF dropwise at 0°C.

-

Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by fractional distillation to yield this compound.

Caption: Synthetic workflow for this compound.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is governed by the rotational orientation of the two cyclopropyl groups relative to the plane of the double bond. Both experimental gas-phase electron diffraction (GED) studies and ab initio computational methods have been employed to elucidate the most stable conformation.

Conformational Isomers

Computational studies have identified three possible staggered conformations for this compound:

-

Gauche-Gauche (C₂ symmetry): Both cyclopropyl rings are rotated in opposite directions by approximately 60° relative to the plane of the double bond.

-

Trans-Gauche (C₁ symmetry): One cyclopropyl ring is in a trans (anti-periplanar) orientation, while the other is in a gauche conformation (rotated by about 60°).

-

Gauche-Gauche' (Cₛ symmetry): Both cyclopropyl rings are rotated in the same direction by approximately 60°.

Ab initio SCF calculations have shown that the most stable conformation is a gauche structure.[5] More detailed studies combining variable-temperature infrared spectroscopy of xenon solutions and ab initio calculations have identified the major conformers in fluid phases as the trans-gauche (C₁) and gauche-gauche (C₂) forms. The gauche-gauche' (Cₛ) form is calculated to be present in no more than 6% at ambient temperature.

Gas-Phase Electron Diffraction and Ab Initio Computational Results

A seminal study by Trætteberg et al. provided detailed geometric parameters for this compound from both gas-phase electron diffraction experiments and ab initio calculations. The results from both methods are in excellent agreement, confirming a non-planar structure where the cyclopropyl groups are rotated out of the plane of the ethylene moiety.

The study concluded that the experimental data is best described by a mixture of two conformers: a C₂ symmetry form (gauche-gauche) and a C₁ symmetry form (trans-gauche).

Table 1: Key Geometric Parameters of this compound from Gas-Phase Electron Diffraction and Ab Initio Calculations

| Parameter | Gas-Phase Electron Diffraction (rₐ) | Ab Initio (MP2/6-31G*) |

| Bond Lengths (Å) | ||

| C=C | 1.341 ± 0.003 | 1.345 |

| C-C (vinyl-cyclopropyl) | 1.482 ± 0.002 | 1.485 |

| C-C (cyclopropyl, avg.) | 1.512 ± 0.002 | 1.510 |

| Bond Angles (º) | ||

| C-C=C | 123.1 ± 0.3 | 123.0 |

| Dihedral Angles (º) | ||

| C=C-C-C (gauche) | 64 (assumed) | 62.1 |

| C=C-C-C (trans) | 180 (assumed) | 180.0 |

Data adapted from Trætteberg, M., Bakken, P., Mastryukov, V., Boggs, J. E., & Quesada, J. V. (1999). Conjugated cyclopropyls: The molecular structures and conformations of 1,1-dicyclopropylethene and dicyclopropyl ketone as studied by gas phase electron diffraction and ab initio calculations. Journal of Molecular Structure, 485-486, 357-367.

Caption: Key bond lengths in this compound.

Electronic Structure and Bonding

The bonding in this compound is characterized by the interaction between the Walsh orbitals of the cyclopropyl rings and the π-orbital of the ethylene fragment. This conjugation is most effective when the cyclopropyl rings are in a "bisected" conformation, where the plane of the double bond bisects the C-C bonds of the cyclopropyl ring. The observed gauche conformation is a compromise between maximizing this electronic stabilization and minimizing steric hindrance between the two cyclopropyl groups.

The C(vinyl)-C(cyclopropyl) bond length of 1.482 Å is significantly shorter than a typical C-C single bond (~1.54 Å), which is indicative of partial double bond character arising from this conjugation. This electronic communication between the rings and the double bond has important implications for the molecule's reactivity, particularly in electrophilic addition reactions and pericyclic reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide valuable information for its structural elucidation.

-

¹H NMR: The spectrum is characterized by signals in the aliphatic region corresponding to the cyclopropyl protons and a signal for the vinylic protons. The cyclopropyl protons typically appear at unusually high field due to the diamagnetic anisotropy of the cyclopropane ring. The vinylic protons will appear as a singlet.

-

¹³C NMR: The spectrum will show signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclopropyl rings. Due to the symmetry of the molecule in its most stable conformations, the number of distinct signals will be less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| =CH₂ | ~105 |

| =C(c-C₃H₅)₂ | ~150 |

| CH (cyclopropyl) | ~15 |

| CH₂ (cyclopropyl) | ~5 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are rich in information regarding its vibrational modes.

-

Key IR Absorptions:

-

C-H stretching of the cyclopropyl rings (~3100-3000 cm⁻¹)

-

C-H stretching of the vinyl group (~3080 cm⁻¹)

-

C=C stretching (~1640 cm⁻¹)

-

Cyclopropane ring breathing modes (~1020 cm⁻¹)

-

-

Key Raman Bands:

-

The C=C stretching vibration is typically a strong band in the Raman spectrum.

-

The symmetric cyclopropane ring breathing mode is also expected to be strong.

-

A complete vibrational assignment can be achieved through a combination of experimental data and computational frequency calculations.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the molecular structure, bonding, synthesis, and spectroscopic properties of this compound. The interplay between the strained cyclopropyl rings and the ethylenic π-system results in a unique conformational landscape and distinct electronic characteristics. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in fields where the nuanced properties of such strained cyclic systems are of paramount importance. Future research may focus on the application of this compound and its derivatives in the synthesis of novel polymers, as ligands in organometallic chemistry, and as building blocks for complex pharmaceutical agents.

References

-

Trætteberg, M., Bakken, P., Mastryukov, V., Boggs, J. E., & Quesada, J. V. (1999). Conjugated cyclopropyls: The molecular structures and conformations of 1,1-dicyclopropylethene and dicyclopropyl ketone as studied by gas phase electron diffraction and ab initio calculations. Journal of Molecular Structure, 485-486, 357-367. [Link]

-

Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Organic Syntheses. (1965). Dicyclopropyl ketone. Organic Syntheses, 45, 36. [Link]

-

Takeshita, K. (1985). The conformation of 2-cyclopropylpropene and 1,1-dicyclopropyl ethylene by means of ab initio SCF calculations. Journal of Molecular Structure: THEOCHEM, 133(1-2), 161-168. [Link]

-

Durig, J. R., & Little, T. S. (1987). Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. The Journal of Physical Chemistry, 91(13), 3564-3570. [Link]

Sources

- 1. Sci-Hub. Molecular structur of 2-cyclopropylpropene as determined by gas electron diffraction / Journal of Molecular Structure, 1983 [sci-hub.ru]

- 2. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. d.web.umkc.edu [d.web.umkc.edu]

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Dicyclopropylethylene

Executive Summary

The 1,1-dicyclopropylethylene molecule presents a fascinating case study in chemical thermodynamics, where significant destabilizing ring strain coexists with potentially stabilizing electronic interactions. This guide provides a comprehensive analysis of the factors governing its thermodynamic stability, targeting researchers and professionals in chemical and pharmaceutical development. We will dissect the theoretical underpinnings of its unique structure, present experimentally and computationally derived thermodynamic data, detail the methodologies for these determinations, and explore the molecule's isomerization pathways. The central theme is the intricate balance between the high potential energy stored within the two cyclopropyl rings and the electronic effects of their conjugation with the adjacent π-system, which collectively define the molecule's energetic landscape and chemical reactivity.

Theoretical Framework: The Paradox of the Cyclopropyl Group

The thermodynamic properties of this compound are fundamentally rooted in the unique nature of the cyclopropane ring. Long before its quantitative assessment, Baeyer's strain theory identified the inherent instability of three-membered rings due to severe deviation from the ideal sp³ bond angle of 109.5°.[1] However, a deeper understanding requires moving beyond classical strain to modern electronic bonding models.

Bonding in Cyclopropane: Bent Bonds and π-Character

The geometric constraint of a 60° C-C-C bond angle makes effective orbital overlap along the internuclear axes impossible for standard sp³ hybridized orbitals.[2] To rationalize the bonding, two key models are invoked:

-

Coulson-Moffitt (Bent-Bond) Model: This model posits that the carbon-carbon bonds are formed from the overlap of hybrid orbitals that are directed away from the lines connecting the nuclei.[2] This creates outwardly curved electron density paths, often termed "bent" or "banana" bonds. A critical consequence is that the C-C bonding orbitals possess a high degree of p-character, making them weaker and more reactive than typical alkane C-C bonds.[2]

-

Walsh Model: This model describes the bonding in terms of a basis set of sp² hybridized carbons and treats the bonding within the ring through a combination of molecular orbitals. It successfully predicts a high-lying HOMO (Highest Occupied Molecular Orbital) that imparts π-like character to the cyclopropane ring system.

This inherent π-character is crucial, as it allows the cyclopropyl group to engage in electronic conjugation with adjacent unsaturated systems, such as the double bond in this compound.[3] This interaction provides a degree of electronic stabilization that partially counteracts the immense ring strain.

Molecular Structure and Energetic Contributions

The structure of this compound involves two cyclopropyl rings attached to a single vinylic carbon. This arrangement dictates a complex interplay of steric and electronic effects that define its overall stability.

Caption: Molecular graph of this compound.

The key thermodynamic contributions are:

-

Ring Strain: Each cyclopropane ring introduces approximately 27.5 kcal/mol of strain energy.[4] With two rings, this is the dominant destabilizing factor.

-

Conjugation: The π-systems of the cyclopropyl groups can overlap with the p-orbitals of the C=C double bond. This delocalization of electron density provides a stabilizing effect.

-

Alkene Substitution: The double bond is tetrasubstituted (gem-dicyclopropyl), which is generally a stabilizing feature for alkenes, as predicted by their heats of hydrogenation.[5]

Experimental Determination of Thermodynamic Properties

The thermodynamic stability of a molecule is quantitatively defined by its enthalpy of formation. This can be determined directly through combustion calorimetry or indirectly through other reaction calorimetry methods, such as measuring the enthalpy of hydrogenation.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the most direct measure of a molecule's energetic content. For this compound (C₈H₁₂), experimental and estimated values are available.

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) | Source |

| This compound | C₈H₁₂ | gas | 52.79 | 12.61 | Joback Method[6] |

| Cyclopropane | C₃H₆ | gas | 53.30 | 12.74 | NIST[7] |

| Propane | C₃H₈ | gas | -103.85 | -24.82 | NIST |

| Propene | C₃H₆ | gas | 20.42 | 4.88 | NIST |

Enthalpy of Hydrogenation (ΔhydH°)

The enthalpy of hydrogenation provides a direct measure of the stability of the C=C double bond. The reaction involves the addition of H₂ across the double bond to form the corresponding alkane (1,1-dicyclopropylethane). A less exothermic (less negative) heat of hydrogenation corresponds to a more stable alkene.[5] While specific experimental values for this compound are scarce, we can compare it to related structures. Less strained, substituted alkenes typically have ΔhydH° values around -110 to -125 kJ/mol.[8] Due to the release of some strain upon hydrogenation of the double bond (as the sp² carbon becomes sp³), the value for this compound is expected to be significantly more exothermic than that of a comparable unstrained alkene.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure heat flow associated with thermal transitions.[9][10] It can be used to determine the enthalpy of reactions, including isomerizations.

Protocol for Determining Enthalpy of Isomerization:

-

Sample Preparation: A precisely weighed sample (1-5 mg) of purified this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.[11]

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An exothermic event, such as an isomerization rearrangement, will appear as a peak on the thermogram.

-

Data Analysis: The area under the exothermic peak is integrated. This area is directly proportional to the total enthalpy change (ΔH) of the reaction.

Caption: Experimental workflow for DSC analysis.

Computational Chemistry Insights

Where experimental data is lacking, computational methods provide robust estimates of thermodynamic properties. High-level ab initio calculations can be used to compute strain energies and map reaction pathways.

Strain Energy (SE)

Strain energy is the excess energy a molecule possesses compared to a hypothetical, strain-free analogue.[1][12] It is calculated as the difference between the experimentally determined enthalpy of formation and a theoretical value derived from strain-free group increments.

Caption: Conceptual calculation of Strain Energy (SE).

For this compound, the total strain is expected to be slightly less than twice the strain of a single cyclopropane ring (2 x 27.5 = 55 kcal/mol) due to the stabilizing electronic effects and the presence of the sp² carbon, which prefers smaller bond angles than an sp³ carbon.

Isomerization Pathways

Vinylcyclopropanes are well-known to undergo thermal rearrangements.[13] For this compound, a plausible pathway is the vinylcyclopropane-cyclopentene rearrangement, which would lead to a spirocyclic cyclopentene derivative. Computational studies can model the transition state for this reaction and calculate the activation energy (Ea) and the overall enthalpy of reaction (ΔH_rxn). The release of ring strain is the primary thermodynamic driving force for this type of isomerization.[14]

Caption: Potential thermal isomerization pathway.

Conclusion and Outlook

The thermodynamic profile of this compound is a delicate balance of opposing forces. Its stability is significantly compromised by approximately 55 kcal/mol of inherent ring strain, making it a high-energy molecule. However, this destabilization is partially mitigated by electronic conjugation between the "bent bonds" of the cyclopropyl rings and the central π-bond.

-

Key Thermodynamic Feature: High positive enthalpy of formation, indicative of significant stored potential energy.

-

Reactivity Implications: The stored strain energy makes it susceptible to thermal and acid-catalyzed rearrangements to more stable five-membered ring systems. This property can be harnessed in synthetic chemistry, where the release of strain provides a powerful driving force for complex transformations.

-

Future Research: For professionals in drug development, understanding the precise energetic landscape of such strained motifs is critical. While strained rings can offer novel three-dimensional scaffolds, their inherent instability can pose challenges for metabolic stability and long-term storage. Precise calorimetric measurements of the enthalpy of hydrogenation and combustion for this compound are needed to replace reliance on computational estimates and provide a more accurate foundation for its thermodynamic characterization.

This guide has synthesized the theoretical principles and practical methodologies used to evaluate the stability of this unique molecule, providing a framework for further research and application in the chemical sciences.

References

- Studied cyclopropane and cyclopropanone derivatives.

- Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions.

- An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Deriv

-

[2][2] and[14][14] Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations. Journal of the American Chemical Society.

- Chemical Properties of Cyclopropane, 1,1'-ethenylidenebis- (CAS 822-93-5).Cheméo.

- Cyclopropane, 1,1'-ethenylidenebis- D

- Reaction Data - NIST WebBook.National Institute of Standards and Technology.

- The Rearrangement of this compound.The Journal of Organic Chemistry.

- A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents.Swarthmore College.

- Strain energy.Wikipedia.

- Heats of hydrogen

- Strain Energy Increments.UMass OWL.

- Structural Peculiarities and Stereochemical Considerations in Dicyclopropylethylenes.BenchChem.

- The Thermal Isomerization of 1.2-Dimethylcyclopropane.

- Calorimetric techniques to study the interaction of drugs with biomembrane models.

- Heats of combustion and formation of cyclopropane.National Institute of Standards and Technology (NIST).

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons.

- Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.

- Thermodynamic Stability of Fenclorim and Clopyralid.MDPI.

Sources

- 1. works.swarthmore.edu [works.swarthmore.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]